A Technical Guide to the Physical Properties of N-Benzoyl-L-alanine
A Technical Guide to the Physical Properties of N-Benzoyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-alanine is an N-acylated amino acid derivative of L-alanine. It is formed by the formal condensation of the amino group of L-alanine with the carboxyl group of benzoic acid.[1] This compound serves as a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and asymmetric synthesis.[2] Its defined stereochemistry and the presence of the benzoyl protecting group make it a useful tool in the construction of complex chiral molecules.[2] This guide provides a comprehensive overview of the key physical properties of N-Benzoyl-L-alanine, detailed experimental protocols for their determination, and visualizations of its application in common laboratory workflows.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical properties of N-Benzoyl-L-alanine.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₁NO₃ | [2] |
| Molecular Weight | 193.20 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 139-142 °C to 163-167 °C | [3][4] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like alcohols and dimethylformamide. Solubility in aqueous solutions increases under basic conditions. | [2] |
| Optical Rotation ([α]D) | Specific experimental value not readily available in the searched literature. | |
| Crystal System | Monoclinic | [1] |
| Space Group | P 1 21/c 1 | [1] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of N-Benzoyl-L-alanine are outlined below.
Melting Point Determination
The melting point of N-Benzoyl-L-alanine is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities. The capillary method is a standard technique for this determination.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry N-Benzoyl-L-alanine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample is compacted by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.
-
Purity Assessment: For a pure sample, this range is typically narrow (0.5-1 °C). Impurities will generally cause a depression and broadening of the melting point range.
Solubility Determination
The solubility of N-Benzoyl-L-alanine is determined by its interaction with various solvents, which is a critical parameter for its use in synthesis and purification.
Protocol:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dimethylformamide, dichloromethane) are selected for testing.
-
Sample Preparation: A known mass of N-Benzoyl-L-alanine is added to a known volume of the selected solvent in a sealed vial or flask at a constant temperature.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure that equilibrium is reached.
-
Analysis: The solution is then filtered to remove any undissolved solid. The concentration of N-Benzoyl-L-alanine in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.
-
pH-Dependent Solubility: To assess the effect of pH on aqueous solubility, the above procedure is repeated using buffered solutions at various pH levels. The increased solubility in basic solutions is due to the deprotonation of the carboxylic acid group.[2]
Optical Rotation Measurement
As a chiral molecule, N-Benzoyl-L-alanine rotates the plane of plane-polarized light. The specific rotation is a characteristic physical constant.
Protocol:
-
Solution Preparation: A solution of N-Benzoyl-L-alanine is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., ethanol).
-
Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then placed in a sample cell of a known path length.
-
Measurement: Monochromatic light (typically from a sodium lamp, D-line at 589 nm) is passed through the solution. The angle of rotation of the plane of polarized light is measured.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and wavelength used for the measurement are also reported. The optical rotation is dependent on concentration, path length, temperature, and the wavelength of light used.
Single-Crystal X-ray Diffraction
This technique provides the precise three-dimensional arrangement of atoms in the crystalline state of N-Benzoyl-L-alanine.
Protocol:
-
Crystal Growth: High-quality single crystals of N-Benzoyl-L-alanine are grown, typically by slow evaporation of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction patterns are collected at various crystal orientations.
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and the space group.
-
Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data. The final output is a detailed three-dimensional model of the molecule, including bond lengths and angles.
Visualizations of Applications
N-Benzoyl-L-alanine is a key component in several important chemical processes. The following diagrams, rendered in Graphviz, illustrate its role in these workflows.
Workflow for Peptide Synthesis
N-Benzoyl-L-alanine can be used as a protected amino acid in peptide synthesis. The benzoyl group serves as a protecting group for the N-terminus, preventing unwanted side reactions during peptide bond formation.
Caption: Workflow illustrating the use of N-Benzoyl-L-alanine in peptide synthesis.
Application as a Chiral Auxiliary
The inherent chirality of N-Benzoyl-L-alanine can be exploited to direct the stereochemical outcome of a reaction, a process known as asymmetric synthesis.
Caption: Logical workflow for the application of N-Benzoyl-L-alanine as a chiral auxiliary.
